



# Application Note: Visualizing Keap1-Nrf2 Disruption by PRL-295 Using FLIM-FRET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PRL-295   |           |
| Cat. No.:            | B15616487 | Get Quote |

#### Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] Upon exposure to stressors, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-dependent gene expression, which collectively enhance cellular protection.[1][3][4] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making the Keap1-Nrf2 protein-protein interaction (PPI) a key therapeutic target.[1][5][6]

PRL-295 is a small molecule inhibitor designed to disrupt the Keap1-Nrf2 interaction, thereby activating the Nrf2-mediated cytoprotective response.[7][8][9][10] This application note details a robust methodology to visualize and quantify the efficacy of PRL-295 in disrupting the Keap1-Nrf2 PPI in living cells using Fluorescence Lifetime Imaging Microscopy (FLIM) combined with Förster Resonance Energy Transfer (FRET).

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[11][12] The efficiency of FRET is inversely proportional to the sixth power of the distance between the fluorophores.[11] FLIM measures the fluorescence lifetime of the donor fluorophore, which is the average time it



spends in the excited state before returning to the ground state. In the presence of an acceptor, FRET provides an additional non-radiative decay pathway for the donor, resulting in a shorter fluorescence lifetime. By measuring the donor's fluorescence lifetime, FLIM-FRET provides a quantitative measure of protein-protein interaction.

This protocol describes the use of sfGFP-tagged Nrf2 (donor) and mCherry-tagged Keap1 (acceptor) to monitor their interaction. Disruption of this interaction by **PRL-295** will lead to an increase in the fluorescence lifetime of sfGFP-Nrf2, indicating a reduction in FRET efficiency.[7] [8]

# **Principle of the Assay**

The FLIM-FRET assay to monitor **PRL-295** mediated Keap1-Nrf2 disruption is based on the following principles:

- Protein Tagging: Nrf2 is tagged with a donor fluorophore (e.g., superfolder Green Fluorescent Protein, sfGFP), and Keap1 is tagged with an acceptor fluorophore (e.g., mCherry).
- FRET Signal: When sfGFP-Nrf2 and Keap1-mCherry interact, the close proximity of the two
  fluorophores allows for FRET to occur. This results in a decrease in the fluorescence lifetime
  of the sfGFP donor.
- Disruption by PRL-295: The addition of PRL-295 disrupts the interaction between Keap1 and Nrf2. This increases the distance between the sfGFP and mCherry tags.
- FLIM Detection: The increased distance between the donor and acceptor leads to a
  decrease in FRET efficiency, which is detected as a prolongation of the sfGFP donor's
  fluorescence lifetime.

# Signaling Pathway and Experimental Workflow







Click to download full resolution via product page

Caption: Keap1-Nrf2 signaling pathway and the mechanism of PRL-295 action.





Click to download full resolution via product page

Caption: Experimental workflow for FLIM-FRET analysis of Keap1-Nrf2 disruption.



**Materials and Reagents** 

| Reagent/Material                           | Supplier (Example)       | Catalog Number (Example)      |
|--------------------------------------------|--------------------------|-------------------------------|
| HEK293T cells                              | ATCC                     | CRL-3216                      |
| Dulbecco's Modified Eagle<br>Medium (DMEM) | Thermo Fisher Scientific | 11965092                      |
| Fetal Bovine Serum (FBS)                   | Thermo Fisher Scientific | 26140079                      |
| Penicillin-Streptomycin                    | Thermo Fisher Scientific | 15140122                      |
| Opti-MEM I Reduced Serum<br>Medium         | Thermo Fisher Scientific | 31985062                      |
| Lipofectamine 2000<br>Transfection Reagent | Thermo Fisher Scientific | 11668019                      |
| sfGFP-Nrf2 plasmid                         | Addgene                  | (Example: pCMV-sfGFP-Nrf2)    |
| Keap1-mCherry plasmid                      | Addgene                  | (Example: pCMV-Keap1-mCherry) |
| PRL-295                                    | MedChemExpress           | HY-136373                     |
| Dimethyl sulfoxide (DMSO)                  | Sigma-Aldrich            | D8418                         |
| Phosphate-Buffered Saline (PBS)            | Thermo Fisher Scientific | 10010023                      |
| Glass-bottom imaging dishes (35 mm)        | MatTek Corporation       | P35G-1.5-14-C                 |

# **Experimental Protocol**Cell Culture and Transfection

- Cell Seeding: Seed HEK293T cells onto 35 mm glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with sfGFP-Nrf2 and Keap1-mCherry plasmids using Lipofectamine 2000 according to the manufacturer's protocol. A 1:1 ratio of the plasmids is



recommended as a starting point.

- Control Groups:
  - Cells transfected with sfGFP-Nrf2 only (donor-only control).
  - Cells co-transfected with sfGFP-Nrf2 and a plasmid expressing free mCherry (negative FRET control).
- Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.

### **Compound Treatment**

- PRL-295 Preparation: Prepare a stock solution of PRL-295 in DMSO. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 μM).
- Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the PRL-295 treatment group.
- Treatment: Replace the culture medium in the imaging dishes with the medium containing either PRL-295 or the vehicle control.
- Incubation: Incubate the cells for the desired treatment duration (e.g., 1-4 hours) at 37°C and 5% CO<sub>2</sub>.

#### **FLIM-FRET Imaging**

- Microscope Setup: Use a confocal laser scanning microscope equipped with a pulsed laser for excitation and a time-correlated single photon counting (TCSPC) system for detection.
  - Excitation: Use a 488 nm pulsed laser to excite the sfGFP donor.
  - Emission: Collect the emission signal using a bandpass filter appropriate for sfGFP (e.g., 500-550 nm).
- Image Acquisition:
  - Acquire images from multiple cells for each condition (vehicle and PRL-295 treated).



- Ensure that the photon count rate is within the linear range of the detector to avoid pulse pile-up artifacts.
- For each cell, acquire data until a sufficient number of photons per pixel is collected for accurate lifetime fitting (e.g., >1000 photons in the brightest pixel).

# **Data Analysis**

- Fluorescence Lifetime Fitting: Use appropriate software (e.g., SPCImage, SymPhoTime) to analyze the TCSPC data. Fit the fluorescence decay curves for each pixel using a biexponential decay model. The software will generate a fluorescence lifetime map of the cells.
- FRET Efficiency Calculation: The FRET efficiency (E) can be calculated using the following formula:
  - $\circ$  E (%) = (1 ( $\tau$ DA /  $\tau$ D)) x 100
  - Where τDA is the fluorescence lifetime of the donor (sfGFP-Nrf2) in the presence of the acceptor (Keap1-mCherry), and τD is the fluorescence lifetime of the donor in the absence of the acceptor (from the donor-only control cells).
- Statistical Analysis: Calculate the mean fluorescence lifetime of sfGFP-Nrf2 for each condition. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference in fluorescence lifetime between the vehicle-treated and PRL-295-treated groups.

# **Expected Results and Data Presentation**

Treatment with an effective concentration of **PRL-295** is expected to cause a statistically significant increase in the fluorescence lifetime of sfGFP-Nrf2 in cells co-expressing Keap1-mCherry, as compared to vehicle-treated cells. This indicates a disruption of the Keap1-Nrf2 interaction.

# **Quantitative Data Summary**



| Treatment Group                         | Mean sfGFP-Nrf2<br>Fluorescence Lifetime (ns)<br>± SD | FRET Efficiency (%) |
|-----------------------------------------|-------------------------------------------------------|---------------------|
| sfGFP-Nrf2 only (Donor<br>Control)      | 2.5 ± 0.1                                             | N/A                 |
| sfGFP-Nrf2 + Keap1-mCherry<br>(Vehicle) | 2.1 ± 0.2                                             | 16%                 |
| sfGFP-Nrf2 + Keap1-mCherry<br>(PRL-295) | 2.4 ± 0.1                                             | 4%                  |

(Note: The values presented in this table are hypothetical and for illustrative purposes. Actual values will depend on the specific experimental setup and conditions.)

A recent study demonstrated that treatment of cells co-expressing sfGFP-Nrf2 and Keap1-mCherry with 50 µM **PRL-295** for 1 hour resulted in a significant increase in the fluorescence lifetime of sfGFP-Nrf2, indicating a disruption of the Keap1-Nrf2 complex.[1] This was also associated with the nuclear accumulation of sfGFP-Nrf2.[1]

# **Troubleshooting**



| Issue                                                            | Possible Cause                                                                                | Solution                                                                                                                                                                                                                                     |
|------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low FRET efficiency in control cells                             | - Low expression of acceptor protein Incorrect fluorophore pair Proteins are not interacting. | - Optimize transfection efficiency and plasmid ratio Ensure the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor Confirm protein interaction with an alternative method (e.g., co- immunoprecipitation). |
| High cell-to-cell variability                                    | - Variable protein expression levels.                                                         | - Select cells with similar donor<br>and acceptor expression levels<br>for analysis Use a stable cell<br>line expressing the fusion<br>proteins.                                                                                             |
| Phototoxicity or photobleaching                                  | - High laser power Long<br>exposure times.                                                    | - Reduce laser power to the minimum required for a good signal-to-noise ratio Minimize exposure time during image acquisition.                                                                                                               |
| No change in fluorescence<br>lifetime after PRL-295<br>treatment | - Inactive compound Insufficient compound concentration or treatment time.                    | - Verify the activity of the PRL-<br>295 stock Perform a dose-<br>response and time-course<br>experiment to determine<br>optimal conditions.                                                                                                 |

# Conclusion

The FLIM-FRET imaging assay provides a powerful and quantitative method for studying the disruption of the Keap1-Nrf2 protein-protein interaction by small molecules like **PRL-295** in living cells. This technique offers high spatial and temporal resolution, allowing for detailed analysis of the drug's mechanism of action at the cellular level. The detailed protocol and guidelines presented in this application note will enable researchers, scientists, and drug



development professionals to effectively implement this assay for the evaluation of Keap1-Nrf2 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The isoquinoline PRL-295 increases the thermostability of Keap1 and disrupts its interaction with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigating protein-protein interactions in living cells using fluorescence lifetime imaging microscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Measuring the Interaction of Transcription Factor Nrf2 with Its Negative Regulator Keap1 in Single Live Cells by an Improved FRET/FLIM Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring protein interactions using Förster resonance energy transfer and fluorescence lifetime imaging microscopy [scholarworks.indianapolis.iu.edu]
- 10. kcci.virginia.edu [kcci.virginia.edu]
- 11. FRET-FLIM to Determine Protein Interactions and Membrane Topology of Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Application Note: Visualizing Keap1-Nrf2 Disruption by PRL-295 Using FLIM-FRET Imaging]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15616487#flim-fret-imaging-to-show-prl-295-mediated-keap1-nrf2-disruption]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com